4-(Diphenylamino)benzeneboronic acid is a specialized arylboronic acid featuring a triphenylamine (TPA) core. This structure provides a unique combination of a reactive boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling reactions, with the established hole-transporting and electron-donating properties of the TPA group. Its primary procurement value lies in its role as a key, ready-to-use precursor for synthesizing high-performance organic materials used in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other molecular electronics. The compound's utility is defined by its ability to predictably introduce the TPA functional group, which is critical for charge transport and device performance, via robust and well-understood C-C bond-forming reactions.
While chemically related, substituting 4-(Diphenylamino)benzeneboronic acid with its pinacol ester counterpart or opting to synthesize it from triphenylamine introduces significant process and performance trade-offs. The pinacol ester, though sometimes more stable for storage, exhibits a different solubility profile, favoring non-polar organic solvents over the aqueous/organic mixtures often required for dissolving inorganic bases in Suzuki couplings. This can necessitate re-optimization of reaction conditions. Conversely, starting from a more basic precursor like triphenylamine requires an additional borylation step, which adds process complexity, introduces potential impurities, and lowers the overall yield compared to using this ready-to-couple intermediate. Therefore, for streamlined synthesis and process reproducibility, direct use of the boronic acid is often the most efficient procurement choice.
This boronic acid is a critical precursor for synthesizing advanced Thermally Activated Delayed Fluorescence (TADF) emitters. Materials derived from this building block are integral to high-performance devices. For example, a blue TADF emitter synthesized using a triphenylamine-based boronic acid derivative achieved a maximum external quantum efficiency (EQE) of 19.5% in an OLED device. This level of efficiency is significantly higher than that of many first-generation fluorescent materials, which are theoretically limited to ~5% EQE without complex device engineering.
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) of Resulting OLED Device |
| Target Compound Data | Enables emitters achieving up to 19.5% EQE |
| Comparator Or Baseline | Conventional fluorescent emitters (~5% theoretical max IQE without advanced optics) |
| Quantified Difference | Enables device efficiencies approaching the theoretical maximum for TADF materials, far exceeding standard fluorophores. |
| Conditions | Doped OLED device architecture for a blue TADF emitter. |
For developing next-generation displays and lighting, using this precursor provides a direct route to emitters that enable higher device efficiency and lower power consumption.
4-(Diphenylamino)benzeneboronic acid is a key intermediate for synthesizing novel hole-transport materials (HTMs) that can function without chemical dopants in perovskite solar cells (PSCs). A dopant-free HTM (SDBXF-based) synthesized via Suzuki coupling achieved a power conversion efficiency (PCE) of 15.9%. This compares favorably to the undoped industry benchmark, Spiro-OMeTAD, which under identical conditions yielded a much lower PCE of 10.8%. The elimination of hygroscopic dopants like Li-TFSI is a critical step toward improving the long-term operational stability of PSCs.
| Evidence Dimension | Power Conversion Efficiency (PCE) in Dopant-Free PSCs |
| Target Compound Data | Enables HTMs with PCE of 15.9% |
| Comparator Or Baseline | Undoped Spiro-OMeTAD (10.8% PCE) |
| Quantified Difference | Leads to a ~47% relative improvement in device efficiency over the undoped industry standard. |
| Conditions | Dopant-free, n-i-p planar perovskite solar cell architecture. |
Procuring this compound facilitates the development of more stable and commercially viable perovskite solar cells by removing the need for performance-enhancing but stability-reducing additives.
As a boronic acid, this compound is directly compatible with common Suzuki-Miyaura reaction conditions that use biphasic solvent systems (e.g., toluene/water, ethanol/water) to dissolve an inorganic base like K2CO3 or K3PO4. This is a process advantage over its pinacol ester analog, which has higher solubility in non-polar organic solvents but lower compatibility with aqueous phases. While pinacol esters are stable, their use may require anhydrous conditions or different phase-transfer catalysts, adding complexity. The boronic acid form allows for direct, efficient coupling under standard, robust protocols widely used in both academic and industrial labs.
| Evidence Dimension | Solvent System Compatibility |
| Target Compound Data | Directly soluble and reactive in common biphasic aqueous/organic solvent systems (e.g., Toluene/H2O, EtOH/H2O). |
| Comparator Or Baseline | Pinacol esters show higher solubility in non-polar solvents like chloroform and lower solubility in polar/aqueous systems. |
| Quantified Difference | N/A (Qualitative process difference) |
| Conditions | Standard Suzuki-Miyaura coupling with inorganic bases (K2CO3, K3PO4). |
This compound simplifies process development and improves reproducibility by fitting directly into established, water-tolerant Suzuki coupling workflows without needing significant modification.
This compound is the right choice for research and development focused on next-generation blue TADF emitters. Its use as a primary building block allows for the synthesis of materials that can achieve high external quantum efficiencies (EQEs), a critical factor for producing energy-efficient and bright OLED screens for phones, televisions, and lighting.
For teams aiming to improve the long-term stability and commercial viability of perovskite photovoltaics, this precursor is essential. It enables the creation of novel hole-transport materials that deliver high power conversion efficiency without relying on unstable chemical dopants, directly addressing a key failure mechanism in current PSC technology.
In process chemistry and materials synthesis, this compound serves as a strategic, ready-to-use intermediate. It offers a more direct and higher-yielding route to complex, unsymmetrical triarylamine derivatives compared to multi-step syntheses starting from triphenylamine, saving time and simplifying purification in the production of functional molecules for organic electronics.
Irritant